甲基 2-(5-甲氧基-2-硝基苯基)丙烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

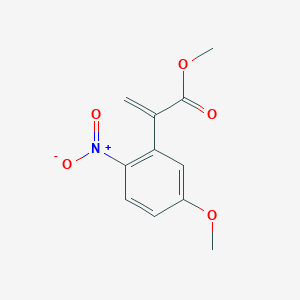

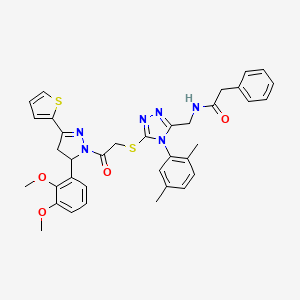

“Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” is a chemical compound with the molecular formula C11H11NO5 . It has a molecular weight of 237.21 .

Synthesis Analysis

The synthesis of “Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” involves several methods . One notable method involves the use of palladium (II)-catalyzed Heck reaction . This method has been developed for the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, which is a precursor to cytotoxic natural products carpatamides A–D .Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” is complex and involves several atoms including carbon, hydrogen, nitrogen, and oxygen . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, etc .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” are complex and can involve several steps . For instance, one reaction condition involves the use of potassium carbonate in toluene at 85 degrees Celsius for 3 hours .Physical And Chemical Properties Analysis

“Methyl 2-(5-methoxy-2-nitrophenyl)acrylate” has a density of 1.3±0.1 g/cm3, a boiling point of 388.7±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 178.3±27.1 °C .科学研究应用

Antiviral Activity

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate has been investigated for its antiviral potential. Researchers synthesized derivatives of this compound and evaluated their inhibitory effects against influenza A and Coxsackie B4 viruses. Notably, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated significant activity against influenza A, with an IC₅₀ value of 7.53 μmol/L . Other derivatives also exhibited potent antiviral properties .

Anti-Inflammatory and Analgesic Activities

Indole derivatives, including Methyl 2-(5-methoxy-2-nitrophenyl)acrylate, have been explored for their anti-inflammatory and analgesic effects. Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited both activities, along with low ulcerogenic indices .

Biological and Clinical Applications

Indole derivatives, including Methyl 2-(5-methoxy-2-nitrophenyl)acrylate, have a broad-spectrum of biological activities. These compounds are of interest due to their potential therapeutic applications. The indole scaffold is present in several synthetic drug molecules, making it valuable for drug development .

Chemical Synthesis and Reactions

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate serves as a reactant in various chemical reactions. It has been employed in the preparation of indolylquinoxalines, alkylindoles, and arylation reactions. Additionally, it participates in enantioselective Friedel-Crafts alkylation and stereoselective synthesis of cyclopentaindolones .

Polymerization and Functionalization

The compound’s acrylate functionality allows it to participate in polymerization processes. Researchers have explored its use in forming polymers with pendant reactive groups. Functionalization of non-functional polymers and binding of reactive side groups to monomers are potential applications .

Custom Synthesis and Bulk Manufacturing

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate is available for custom synthesis and bulk manufacturing. Researchers can inquire about its availability and explore its potential applications .

属性

IUPAC Name |

methyl 2-(5-methoxy-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-7(11(13)17-3)9-6-8(16-2)4-5-10(9)12(14)15/h4-6H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOYWMWOHYSSBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)

![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)

![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2743201.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)

![2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743206.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)

![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2743211.png)